2-Cyclobutylpropanal

Overview

Description

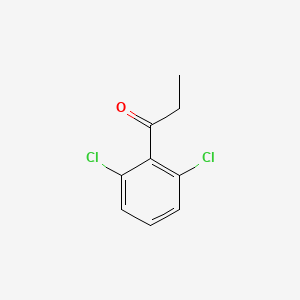

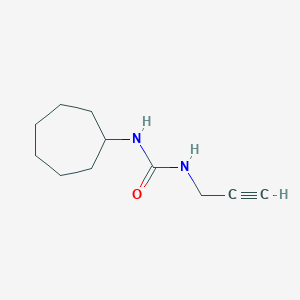

“2-Cyclobutylpropanal” is a chemical compound with the molecular formula C7H12O . It has a molecular weight of 112.17 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

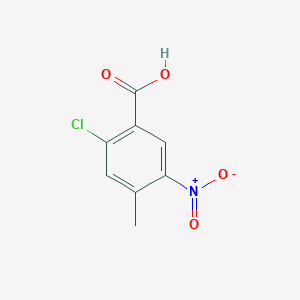

The molecular structure of this compound can be represented by the InChI code: 1S/C7H12O/c1-6(5-8)7-3-2-4-7/h5-7H,2-4H2,1H3 . This indicates that the molecule consists of a cyclobutyl group attached to a propanal group .

Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 153.8±8.0 °C at 760 mmHg . The compound has a vapour pressure of 1.2±0.6 mmHg at 25°C . The enthalpy of vaporization is 45.5±6.0 kJ/mol . The flash point is 56.2±8.6 °C . The index of refraction is 1.479 .

Scientific Research Applications

Synthesis Techniques

- 2-Cyclobutylpropanal and similar compounds are used in synthetic chemistry. One study reported a novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe, Christensen, & Meldal, 2002).

Analytical Chemistry

- In analytical chemistry, azo compounds like 2,2'-azobis(2-methylpropanenitrile) are often used to study radical-mediated degradation of pharmaceutical compounds. A product of AIBN decomposition, N-(1-cyano-1-methylethyl)-2-methylpropanamide, can be detected and serve as a marker to confirm the effectiveness of AIBN and to monitor the kinetic formation of free radical species (Wells-Knecht & Dunn, 2019).

Photodissociation Studies

- In physical chemistry, studies on photodissociation dynamics employ compounds like cyclobutyl bromide. Research involving velocity map imaging to study the dynamics of such dissociations provides insights into the energy distributions and angular distributions of photofragments (Liu, Lau, & Butler, 2006).

Therapeutic Applications

- Cyclobutyl fragments, like those present in this compound, are significant in drug design. Research indicates their application in various therapeutic fields such as tumor and cancer drugs, nervous system drugs, analgesics, antiviral drugs, and gastrointestinal drugs (Ren, Pan, Zhang, & Rao, 2022).

Food Science

- In food science, alkylcyclobutanones like 2-dodecylcyclobutanone (2-DCB) serve as indicators of irradiation exposure in meat products, helping estimate the irradiation dose absorbed by these samples (Gadgil, Smith, Hachmeister, & Kropf, 2005).

Polymer Science

- In polymer science, new 2-cycloalkyl-2-oxazoline monomers, such as 2-cyclobutyl (cBuOx), have been synthesized. Their polymerization results in homopolymers that are crystalline and exhibit high chemical resistance to organic solvents, demonstrating the significance of cyclobutyl derivatives in high-performance polymers (Jerca, Lava, Verbraeken, & Hoogenboom, 2016).

Catalysis

- Cyclobutene derivatives are also used in catalytic processes. For example, a diphosphinidenecyclobutene ligand was effectively used in copper-catalyzed amination reactions of halobenzenes with amines, yielding secondary or tertiary amines (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

Mechanism of Action

Properties

IUPAC Name |

2-cyclobutylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(5-8)7-3-2-4-7/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYLHYMYWNXZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-cyclobutylpropanal in the synthesis of the target compounds?

A1: this compound serves as a crucial starting material in the multi-step synthesis of oxazolidinonyl-fused piperidines. [] The researchers reacted this compound with various nucleophiles, like organometallic reagents, to introduce structural diversity at specific positions within the target molecule. This aldehyde functionality allows for further modifications and ultimately leads to the formation of the desired bicyclic ring system found in the target M1 receptor modulators.

Q2: How does the stereochemistry of the reactions involving this compound impact the final product?

A2: The research highlights the importance of stereoselectivity in these reactions. For instance, the addition of isopropenylmagnesium bromide to a derivative of this compound (2-benzyloxycarbonylamino-3-tert-butyldimethylsilyloxy-2-cyclobutylpropanal) resulted in a cis relationship between the newly introduced isopropenyl group and a pre-existing tert-butyldimethylsilyloxymethyl group on the oxazolidinone ring. [] This stereochemical outcome was attributed to chelation control during the addition reaction. Achieving specific stereoisomers is critical as different isomers can exhibit varying biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo-](/img/structure/B1455302.png)

![2-[Cyclobutyl(methyl)amino]ethan-1-ol](/img/structure/B1455304.png)